
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane is a macrocyclic compound that belongs to the class of tetraazamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science. The structure of this compound consists of a 14-membered ring containing two oxygen atoms and four nitrogen atoms, which can coordinate with metal ions to form stable complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane typically involves the reaction of a suitable precursor with a diol and a diamine. One common method involves the reaction of a macrobicycle such as 15-oxa-1,5,8,12-tetraazabicyclo[10.5.2]nonadecane with diglycolyl chloride in the presence of a base. This reaction yields a diamide, which is then reduced to form the desired macrocyclic ligand .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.
化学反应分析
Types of Reactions
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as copper, nickel, and zinc.
Substitution Reactions: The nitrogen atoms in the macrocycle can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Complexation Reactions: Typically involve metal salts such as copper(II) chloride or nickel(II) acetate in aqueous or organic solvents.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Metal Complexes: The primary products of complexation reactions are metal-ligand complexes, which have various applications in catalysis and materials science.
Substituted Macrocycles: Products of substitution reactions include alkylated or acylated derivatives of the macrocycle.
科学研究应用
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane has several scientific research applications, including:
Biology: Investigated for its potential use in biological systems as a chelating agent for metal ions.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for metal ion detoxification.
Industry: Utilized in the development of advanced materials, including sensors and catalysts.
作用机制
The mechanism of action of 1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane primarily involves its ability to coordinate with metal ions. The nitrogen and oxygen atoms in the macrocycle act as donor atoms, forming stable chelates with metal ions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications such as catalysis and metal ion detoxification .
相似化合物的比较
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound with four nitrogen atoms but no oxygen atoms.
1,8-Dioxa-3,6,10,13-tetraazacyclotetradecane: Another macrocyclic compound with a similar structure but different substitution patterns.
1,4,7,10-Tetraazacyclododecane: A smaller macrocyclic compound with four nitrogen atoms and no oxygen atoms.
Uniqueness
1,13-Dioxa-2,5,9,12-tetraazacyclotetradecane is unique due to the presence of both nitrogen and oxygen atoms in its macrocyclic ring. This combination allows for versatile coordination chemistry and the formation of stable complexes with a wide range of metal ions. The presence of oxygen atoms also imparts different electronic properties compared to similar compounds that contain only nitrogen atoms .
属性
CAS 编号 |
65260-02-8 |
|---|---|
分子式 |
C8H20N4O2 |
分子量 |
204.27 g/mol |
IUPAC 名称 |
1,13-dioxa-2,5,9,12-tetrazacyclotetradecane |
InChI |
InChI=1S/C8H20N4O2/c1-2-9-4-6-11-13-8-14-12-7-5-10-3-1/h9-12H,1-8H2 |
InChI 键 |
SZDHRNNQZAVHPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCNOCONCCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Pyridine-2,6-diylbis(methylene)]bis(1,3-benzothiazole)](/img/structure/B14483855.png)
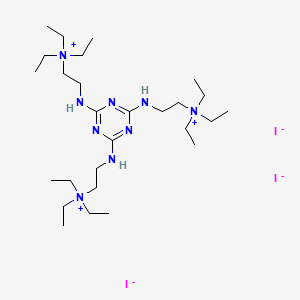
![2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14483861.png)
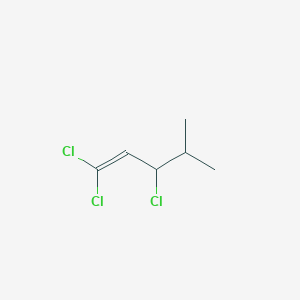

![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)

![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
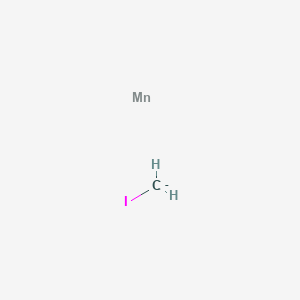

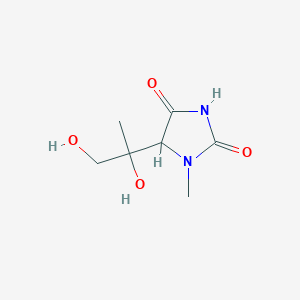
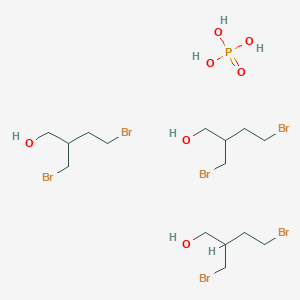
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
